molecular formula C21H22OS2 B12603832 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- CAS No. 647010-52-4

2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)-

Cat. No.: B12603832
CAS No.: 647010-52-4
M. Wt: 354.5 g/mol
InChI Key: RKBUMJLDTYZIEH-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- is a complex organic compound with a unique structure that includes a cyclopentenone ring substituted with tert-butyl and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or an enone.

    Introduction of the tert-Butyl Group: This step involves the alkylation of the cyclopentenone ring using tert-butyl halides under basic conditions.

    Addition of Phenylthio Groups: The phenylthio groups can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the cyclopentenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio groups can interact with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The cyclopentenone ring can also participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-: A simpler analog without the phenylthio groups.

    2-Cyclopenten-1-one, 3,4-bis(phenylthio)-: Lacks the tert-butyl group.

    2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-4-phenylthio-: Contains only one phenylthio group.

Uniqueness

The presence of both tert-butyl and phenylthio groups in 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

647010-52-4

Molecular Formula

C21H22OS2

Molecular Weight

354.5 g/mol

IUPAC Name

2-tert-butyl-3,4-bis(phenylsulfanyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H22OS2/c1-21(2,3)19-17(22)14-18(23-15-10-6-4-7-11-15)20(19)24-16-12-8-5-9-13-16/h4-13,18H,14H2,1-3H3

InChI Key

RKBUMJLDTYZIEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(CC1=O)SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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